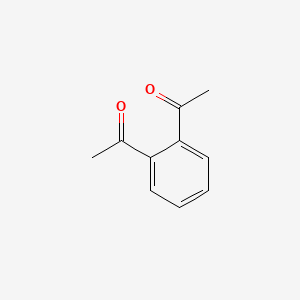

1,2-Diacetylbenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-acetylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQFKRXRTXCQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220667 | |

| Record name | 1,2-Diacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-00-7 | |

| Record name | 1,2-Diacetylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diacetylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diacetylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2-bis(acetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Diacetylbenzene from 1,2-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-diacetylbenzene from 1,2-diethylbenzene, with a focus on the industrially significant liquid-phase oxidation method. This compound is a key aromatic intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its synthesis via the oxidation of 1,2-diethylbenzene is a process of significant interest due to its potential for high conversion rates and selectivity under controlled conditions.[1]

Reaction Overview: Liquid-Phase Catalytic Oxidation

The most prominent and industrially applied method for the production of this compound is the liquid-phase oxidation of 1,2-diethylbenzene.[1] This process involves the selective oxidation of the ethyl groups to acetyl groups while preserving the aromatic ring. The reaction typically utilizes molecular oxygen or air as the oxidant and is catalyzed by various transition metal salts.[1]

The oxidation proceeds in a stepwise manner, with one of the ethyl groups on 1,2-diethylbenzene first being oxidized to form the intermediate, 1-ethyl-2-acetylbenzene. Subsequently, the remaining ethyl group is oxidized to yield the final product, this compound.

Catalytic Systems

A variety of transition metal salts have been shown to be effective catalysts for the liquid-phase oxidation of alkylbenzenes. For the oxidation of 1,2-diethylbenzene, cobalt-based catalysts have demonstrated exceptional activity and selectivity. Other effective metal salt catalysts include those of manganese, nickel, chromium, copper, and iron.

| Catalyst Type | Specific Examples | Key Characteristics |

| Cobalt-Based | Cobalt Acetate, Cobalt Naphthenate | High activity and selectivity for the oxidation of ethyl groups to acetyl groups. |

| Other Transition Metals | Manganese, Nickel, Chromium, Copper, Iron salts | Also effective in catalyzing the oxidation reaction. |

Experimental Protocol: Liquid-Phase Oxidation

The following is a representative experimental protocol for the synthesis of this compound from 1,2-diethylbenzene via liquid-phase catalytic oxidation. This protocol is a composite of information gathered from various sources and should be adapted and optimized for specific laboratory or industrial settings.

Materials and Equipment

-

Reactant: 1,2-Diethylbenzene

-

Catalyst: Cobalt (II) acetate tetrahydrate

-

Oxidant: Pressurized air or pure oxygen

-

Solvent (optional): Acetic acid

-

Reaction Vessel: A high-pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.

-

Purification: Distillation apparatus, column chromatography supplies (silica gel, solvents).

Reaction Setup and Procedure

-

Charging the Reactor: The high-pressure reactor is charged with 1,2-diethylbenzene and the cobalt (II) acetate catalyst. The use of a solvent such as acetic acid is optional but can aid in the reaction.

-

Sealing and Pressurizing: The reactor is securely sealed and purged with nitrogen to remove any residual air. It is then pressurized with air or pure oxygen to the desired reaction pressure.

-

Reaction Conditions: The reactor is heated to the target temperature while the contents are vigorously stirred to ensure efficient gas-liquid mixing. The reaction is allowed to proceed for a set duration, during which the pressure and temperature are carefully monitored. To control the formation of by-products, it is advisable to keep the oxygen concentration in the vent gas below 20 percent.

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the excess pressure is carefully released in a well-ventilated fume hood.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

-

Solvent Removal: If a solvent was used, it is removed from the filtrate by distillation under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved through vacuum distillation or column chromatography on silica gel to isolate the this compound.

Reaction Parameters

The following table summarizes the typical range of reaction parameters for the liquid-phase oxidation of 1,2-diethylbenzene. Optimal conditions will vary depending on the specific catalyst, reactor design, and desired conversion and selectivity.

| Parameter | Value | Notes |

| Temperature | 100 - 200 °C | Higher temperatures generally increase the reaction rate but may decrease selectivity. A starting temperature of around 150°C, which is then progressively lowered, has been suggested. |

| Pressure | 1 - 50 Kg/cm² | Higher pressures increase the concentration of dissolved oxygen, which can enhance the reaction rate. |

| Catalyst Concentration | 0.01 mol/L to 5% by weight | The optimal catalyst concentration needs to be determined experimentally. |

| Oxidant | Air or Molecular Oxygen | Air is more economical, but pure oxygen can lead to higher reaction rates. |

| Reaction Time | Several hours | The reaction time will depend on the other reaction parameters and the desired level of conversion. |

Quantitative Data

While specific yield data for the direct conversion of 1,2-diethylbenzene to this compound is not extensively detailed in the provided search results, high conversion rates and selectivity are generally reported for the liquid-phase oxidation of alkylbenzenes under optimized conditions. For example, in the cobalt-catalyzed oxidation of ethylbenzene, nearly 100% conversion with approximately 99% selectivity to acetophenone has been achieved in an aqueous solution at room temperature. This suggests that high yields of this compound from 1,2-diethylbenzene are attainable with careful control of reaction parameters.

Safety Considerations

-

The oxidation of organic compounds with pressurized air or oxygen at elevated temperatures is a potentially hazardous procedure and should only be carried out by trained personnel in a suitable high-pressure reactor.

-

1,2-Diethylbenzene is a flammable liquid.

-

This compound is a known neurotoxic compound and should be handled with appropriate personal protective equipment.

This guide provides a foundational understanding of the synthesis of this compound from 1,2-diethylbenzene. Further research and experimental optimization are recommended to achieve the desired yield and purity for specific applications.

References

An In-depth Technical Guide to the Synthesis of 1,2-Diacetylbenzene via a Directed Friedel-Crafts Acylation Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1,2-diacetylbenzene, a valuable precursor for various heterocyclic compounds and materials, presents a significant challenge via direct Friedel-Crafts acylation of benzene. The strong electron-withdrawing and deactivating nature of the initial acetyl group impedes a second electrophilic substitution at the ortho position.[1] This technical guide outlines a strategic multi-step approach to overcome this limitation, employing a removable directing group to facilitate the regioselective synthesis of this compound. This paper provides a comprehensive overview of the proposed synthetic pathway, detailed experimental protocols, and a summary of expected quantitative data based on analogous transformations.

Introduction: The Challenge of Ortho-Diacylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[2][3][4] The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] While highly efficient for mono-acylation, the introduction of an acyl group deactivates the aromatic ring towards further electrophilic attack, making subsequent acylations difficult. This deactivation is a primary obstacle to the direct synthesis of diacylated benzenes, particularly with a specific regiochemistry like the 1,2-substitution pattern.

To circumvent this challenge, a synthetic strategy involving the use of a directing group can be employed. This approach involves the temporary installation of a functional group that directs the subsequent acylation to the desired ortho position. Following the second acylation, this directing group is removed to yield the target this compound. This guide will focus on a plausible and scientifically sound pathway utilizing a sulfonyl directing group.

Proposed Synthetic Pathway

The proposed pathway for the synthesis of this compound involves three key stages:

-

Sulfonylation of Benzene: Introduction of a sulfonic acid group onto the benzene ring.

-

Ortho-Directed Friedel-Crafts Acylation: Acylation of benzenesulfonic acid, where the sulfonyl group directs the incoming acetyl group to the ortho position.

-

Desulfonylation: Removal of the sulfonic acid group to yield this compound.

This strategy leverages the ortho-directing, albeit deactivating, nature of the sulfonyl group to control the regioselectivity of the Friedel-Crafts acylation.

Experimental Protocols

The following protocols are detailed methodologies for each step of the proposed synthesis. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly adhered to throughout these procedures.

Stage 1: Synthesis of Benzenesulfonic Acid

This procedure outlines the sulfonation of benzene to produce benzenesulfonic acid.

Materials:

-

Benzene

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Saturated sodium chloride solution

-

Calcium carbonate

-

Concentrated hydrochloric acid

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place benzene.

-

Slowly add fuming sulfuric acid to the benzene with constant stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure complete sulfonation.

-

Cool the reaction mixture and carefully pour it into a beaker containing a saturated sodium chloride solution. This will precipitate the sodium salt of benzenesulfonic acid.

-

Filter the crude sodium benzenesulfonate and wash it with a small amount of cold saturated sodium chloride solution.

-

To isolate the free acid, dissolve the sodium salt in hot water and add a slurry of calcium carbonate until the solution is neutral. This will precipitate calcium sulfonate.

-

Filter off the calcium sulfonate and treat the filtrate with the calculated amount of sulfuric acid to precipitate calcium sulfate.

-

Filter the calcium sulfate, and the filtrate will be an aqueous solution of benzenesulfonic acid.

-

Concentrate the solution under reduced pressure to obtain the crude benzenesulfonic acid.

Stage 2: Ortho-Directed Friedel-Crafts Acylation of Benzenesulfonic Acid

This protocol describes the acylation of benzenesulfonic acid to yield 2-acetylbenzenesulfonic acid.

Materials:

-

Benzenesulfonic acid

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Ice-cold dilute hydrochloric acid

-

Dichloromethane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous nitrobenzene.

-

Cool the suspension in an ice bath and slowly add acetyl chloride with vigorous stirring.

-

To this mixture, add benzenesulfonic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at 60-70 °C for several hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and pour it onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer (nitrobenzene) and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-acetylbenzenesulfonic acid.

Stage 3: Desulfonylation to this compound

This final step involves the removal of the sulfonyl group to afford the target product.

Materials:

-

2-Acetylbenzenesulfonic acid

-

Dilute sulfuric acid (e.g., 3 M)

-

Superheated steam

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Place the crude 2-acetylbenzenesulfonic acid in a flask suitable for steam distillation.

-

Add dilute sulfuric acid to the flask.

-

Introduce superheated steam into the mixture and heat the flask to facilitate the hydrolysis and removal of the sulfonic acid group. The this compound will distill over with the steam.

-

Collect the distillate, which will contain an aqueous suspension of the product.

-

Extract the distillate with diethyl ether.

-

Wash the combined ether extracts with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Representative Conditions and Yields for Friedel-Crafts Acylation of Benzene Derivatives.

| Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | TAAIL 6 | 60 | 2 | 99 | |

| Toluene | Acetic Anhydride | FeCl₃·6H₂O (0.1) | TAAIL 6 | 60 | 4 | 85 | |

| Benzene | Acetyl Chloride | AlCl₃ (1.1) | Benzene | Reflux | 1 | ~90 |

TAAIL 6 refers to a specific tunable aryl alkyl ionic liquid.

Table 2: Representative Conditions for Desulfonylation of Aromatic Sulfonic Acids.

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| p-Toluenesulfonic acid | Dilute H₂SO₄ | Steam distillation | Toluene | High | General Knowledge |

| 2-Naphthalenesulfonic acid | Dilute H₂SO₄ | 200 °C | Naphthalene | High | General Knowledge |

These tables provide a baseline for the expected efficiency of the individual steps in the proposed synthesis of this compound. Optimization of reaction conditions for the specific substrates would be necessary to achieve maximum yields.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Caption: Mechanism of the Friedel-Crafts Acylation Reaction.

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via a direct Friedel-Crafts acylation of benzene is impeded by the deactivating nature of the first acetyl substituent. The proposed multi-step pathway, utilizing a sulfonyl directing group, presents a viable and logical strategy to achieve the desired ortho-diacylation. This guide provides detailed experimental protocols and expected quantitative outcomes based on established chemical principles and analogous reactions. While optimization would be required, this directed approach offers a promising route for researchers and drug development professionals to access this important chemical intermediate. Further research into alternative, more atom-economical directing groups or catalytic systems could provide more efficient pathways in the future.

References

Spectroscopic Profile of 1,2-Diacetylbenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-Diacetylbenzene (ortho-diacetylbenzene), a key aromatic diketone. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols. A logical workflow for spectroscopic analysis is also presented to guide researchers in their analytical endeavors.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₂, is an aromatic organic compound characterized by two adjacent acetyl groups attached to a benzene ring.[1][2] Its structure and reactivity make it a subject of interest in various chemical and biological studies. Understanding its spectroscopic signature is fundamental for its identification, characterization, and quantification in various matrices. This guide aims to provide a centralized resource for the spectroscopic data of this compound.

Chemical Structure:

-

IUPAC Name: 1-(2-acetylphenyl)ethanone[1]

-

CAS Number: 704-00-7[1]

-

Molecular Formula: C₁₀H₁₀O₂[1]

-

Molecular Weight: 162.18 g/mol

-

Appearance: Yellow to light brown crystalline powder.

-

Melting Point: 39-41 °C

-

Boiling Point: 110 °C at 0.1 mmHg

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment and connectivity of the protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.57 | Multiplet | 2H | Aromatic (H-A) |

| ~7.56 | Multiplet | 2H | Aromatic (H-B) |

| 2.54 | Singlet | 6H | Acetyl (CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~200 | Carbonyl (C=O) |

| ~138 | Aromatic (C-q) |

| ~130 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~29 | Acetyl (CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 - 1700 | Strong | C=O stretch (Aryl ketone) |

| ~3000 - 3100 | Medium | C-H stretch (Aromatic) |

| ~2850 - 3000 | Medium | C-H stretch (Aliphatic CH₃) |

| ~1580 - 1600 | Medium | C=C stretch (Aromatic ring) |

| ~1450, ~1360 | Medium | C-H bend (Aliphatic CH₃) |

| ~760 | Strong | C-H bend (ortho-disubst.) |

| Technique: KBr Pellet/Wafer |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z Ratio | Relative Intensity | Assignment |

| 162 | Moderate | [M]⁺ (Molecular ion) |

| 147 | High | [M - CH₃]⁺ (Loss of a methyl group) |

| 119 | Moderate | [M - CH₃CO]⁺ (Loss of an acetyl group) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | High (Base Peak) | [CH₃CO]⁺ (Acetyl cation) |

| Ionization Mode: Electron Ionization (EI) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm to remove any particulate matter.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationships between the different spectroscopic techniques in structure elucidation.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Caption: Integration of data from different spectroscopic techniques for structure elucidation.

References

An In-depth Technical Guide to 1,2-Diacetylbenzene: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diacetylbenzene, an aromatic ketone of significant interest in organic synthesis and toxicology. This document details its chemical and physical properties, outlines various synthetic methodologies, and delves into its biological activities, with a particular focus on its neurotoxic effects and interactions with cellular signaling pathways. Detailed experimental protocols for its synthesis and for assessing its neurotoxicity are provided to support further research and development.

Core Data

Chemical and Physical Properties

This compound, also known as ortho-diacetylbenzene, is a solid organic compound. Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 704-00-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| Melting Point | 39-41 °C | [1] |

| Boiling Point | 110 °C at 0.1 mmHg | |

| Solubility | Soluble in dichloromethane |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The primary methods include the oxidation of 1,2-diethylbenzene, Friedel-Crafts acylation, and ozonolysis of 1,2-divinylbenzene.

Oxidation of 1,2-Diethylbenzene

A common method for the synthesis of this compound involves the liquid-phase oxidation of 1,2-diethylbenzene. This reaction is often catalyzed by a cobalt acetate bromide system.

Materials:

-

1,2-Diethylbenzene

-

Cobalt(II) acetate tetrahydrate

-

Sodium bromide

-

Acetic acid (glacial)

-

Oxygen gas

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube.

Procedure:

-

In a round-bottom flask, dissolve cobalt(II) acetate tetrahydrate and sodium bromide in glacial acetic acid.

-

Add 1,2-diethylbenzene to the solution.

-

Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) with continuous stirring.

-

Introduce a steady stream of oxygen gas into the reaction mixture through the gas inlet tube.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the acetic acid under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation of an appropriate benzene derivative can also yield this compound. However, direct di-acetylation of benzene to the ortho product is challenging due to the deactivating effect of the first acetyl group. A more viable approach involves the acylation of a pre-substituted benzene ring, such as o-xylene, followed by oxidation of the methyl groups.

Caption: Conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.

Ozonolysis of 1,2-Divinylbenzene

Ozonolysis of 1,2-divinylbenzene provides a direct route to this compound through the cleavage of the vinyl double bonds.

Materials:

-

1,2-Divinylbenzene

-

Ozone (O₃)

-

Methanol or Dichloromethane (solvent)

-

Dimethyl sulfide (DMS) or Zinc dust/acetic acid (reductive workup)

-

Ozonolysis apparatus

Procedure:

-

Dissolve 1,2-divinylbenzene in a suitable solvent (e.g., methanol or dichloromethane) in a reaction vessel cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

-

Perform a reductive workup by adding a reducing agent such as dimethyl sulfide or a mixture of zinc dust and acetic acid.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Filter off any solid byproducts.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization.

Biological Activity and Neurotoxicity

This compound is recognized as a neurotoxic metabolite of the industrial solvent 1,2-diethylbenzene. Its toxicity is primarily attributed to its ability to react with proteins and induce oxidative stress, leading to cellular damage, particularly in the nervous system.

Mechanism of Neurotoxicity

The neurotoxic effects of this compound are multifaceted and involve several key cellular processes:

-

Protein Adduct Formation: The diketone functionality of this compound allows it to react with amino groups on proteins, forming protein adducts. This can alter protein structure and function, disrupting cellular processes.

-

Oxidative Stress: Exposure to this compound has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells. This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.

-

Inflammatory Response: this compound can activate inflammatory signaling pathways in immune cells of the nervous system, such as microglia. This includes the upregulation of pathways involving Triggering Receptor Expressed on Myeloid cells 1 (TREM-1) and Toll-like Receptor 4 (TLR4).

Caption: Simplified signaling pathway of this compound-induced neurotoxicity.

In Vitro Assessment of Neurotoxicity

The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model to study the neurotoxic effects of various compounds, including this compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

This compound (stock solution in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement

-

96-well cell culture plates

-

Plate reader (for absorbance and fluorescence)

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound (e.g., 4, 16, 32 µM) and a vehicle control (medium with the solvent used for the stock solution).

-

Incubate the cells for a specified period (e.g., 24, 48 hours).

-

-

Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage of the control.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA solution in the dark for 30 minutes at 37 °C.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. An increase in fluorescence indicates higher levels of ROS.

-

Conclusion

This compound is a compound with significant implications in both synthetic chemistry and neurotoxicology. The synthetic methods outlined in this guide provide a basis for its preparation in a laboratory setting. Furthermore, the detailed protocols for assessing its neurotoxicity offer a framework for researchers to investigate its biological effects and the underlying mechanisms. A thorough understanding of its properties and interactions is crucial for professionals in drug development and chemical safety assessment. Further research into the specific protein targets and the intricate details of the signaling pathways affected by this compound will continue to be a valuable area of investigation.

References

Physical properties of 1,2-Diacetylbenzene melting and boiling point

An In-depth Technical Guide on the Physical Properties of 1,2-Diacetylbenzene: Melting and Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of this compound. It includes quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for these experimental procedures.

Physical Properties of this compound

This compound, an aromatic hydrocarbon, is a protein-reactive γ-diketone metabolite of the neurotoxic solvent 1,2-diethylbenzene[1][2][3]. Its physical state at room temperature is a solid, described as a yellow to light brown crystalline powder[2].

Quantitative Data

The melting and boiling points of this compound are critical physical constants for its identification, purification, and handling in a laboratory setting. A summary of these properties is presented in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 38-41 °C[4] | Atmospheric Pressure |

| 39-41 °C | Atmospheric Pressure | |

| Boiling Point | 110 °C | 0.1 mmHg (Reduced Pressure) |

The narrow melting point range of this compound suggests a high degree of purity and structural uniformity in its crystalline form. The boiling point being reported at a reduced pressure indicates that the compound can be purified by vacuum distillation.

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for the characterization of a chemical compound. The following sections detail the standard experimental methodologies.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

This is a common and reliable method for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

A small amount of dry this compound is placed on a clean, dry watch glass or mortar and crushed into a fine powder using a spatula or pestle.

-

A capillary tube, sealed at one end, is used for sample loading. The open end of the capillary tube is pressed into the powdered sample.

-

The tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.

-

-

Measurement:

-

The packed capillary tube is placed into the heating block of a melting point apparatus.

-

The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range (T2).

-

The melting point is reported as the range T1-T2.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical property is sensitive to changes in atmospheric pressure.

Methodology: Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

-

Sample Preparation:

-

A small amount (a few drops) of liquid this compound (if melted) is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.

-

-

Measurement:

-

The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heating is then stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure of the substance inside the capillary is equal to the external atmospheric pressure.

-

Methodology: Distillation

For larger quantities of a liquid, the boiling point can be determined during distillation.

-

Apparatus Setup:

-

A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

The liquid sample (at least 5 mL) and a few boiling chips are placed in the distilling flask.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

-

Measurement:

-

The liquid is heated to a boil.

-

As the vapor passes the thermometer bulb and enters the condenser, the temperature will rise and then stabilize.

-

The constant temperature observed on the thermometer during the distillation of the bulk of the liquid is recorded as the boiling point.

-

The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

-

Workflow and Logical Relationships

The determination of the physical properties of a compound like this compound follows a logical experimental workflow.

Caption: Experimental workflow for determining the physical properties of this compound.

References

Solubility of 1,2-Diacetylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 1,2-diacetylbenzene, a key aromatic diketone of interest in various research fields, including neurotoxicity studies. Due to a notable scarcity of published quantitative data, this document summarizes the available information and presents a general experimental protocol for determining the solubility of organic compounds. This guide is intended to serve as a foundational resource for laboratory professionals engaged in work with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound, also known as ortho-diacetylbenzene, is an aromatic ketone that serves as a significant metabolite in toxicological studies and a precursor in organic synthesis. Its physical properties, particularly its solubility in organic solvents, are critical for designing and executing experiments, including reaction chemistry, purification, and the preparation of analytical standards. Understanding the solubility of this compound is fundamental for its application in drug development and other scientific research. This document collates the known solubility data, outlines experimental methodologies for its determination, and provides a logical workflow for solubility testing.

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in a wide range of organic solvents is remarkably limited. The most consistently reported value is its solubility in dichloromethane.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | 50 mg/mL |

It is important to note that the temperature at which this solubility was determined is not specified in the available literature. As solubility is temperature-dependent, this value should be considered an approximation for room temperature conditions.

Qualitative Solubility Information

Qualitative information regarding the solubility of this compound can be inferred from purification procedures described in the literature. The compound has been purified by recrystallization from petroleum ether, which indicates that it is soluble in hot petroleum ether and has lower solubility in the same solvent at colder temperatures.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath or heating block)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of the selected organic solvent.

-

Add a magnetic stir bar to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The solid phase should be present throughout the equilibration period.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vials for a few hours while maintaining the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Allow the volumetric flask containing the filtered saturated solution to cool to room temperature.

-

Dilute the solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mass per volume (e.g., mg/mL or g/100 mL) or molarity (mol/L) at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

Caption: Decision workflow for solvent selection.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its use in research and development. This guide highlights the significant gap in the publicly available quantitative solubility data for this compound, with only its solubility in dichloromethane being well-documented. The provided general experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various solvents of interest, thereby facilitating its effective use in the laboratory. The logical workflows presented visually outline the key steps and decisions in solubility testing. Further research to establish a comprehensive solubility profile of this compound in a range of common organic solvents is highly recommended to support its continued application in scientific and industrial settings.

Neurotoxic Effects of 1,2-Diacetylbenzene on Neural Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diacetylbenzene (1,2-DAB), a neurotoxic metabolite of the industrial solvent 1,2-diethylbenzene, poses a significant risk to neural tissues. This technical guide provides a comprehensive overview of the current understanding of 1,2-DAB's neurotoxicity, focusing on its molecular mechanisms, effects on various neural cell types, and the key signaling pathways involved. This document synthesizes findings from multiple studies to present quantitative data, detailed experimental protocols, and visual representations of the toxicological pathways, serving as a critical resource for researchers in toxicology, neuroscience, and drug development.

Introduction

This compound is an aromatic hydrocarbon that has been identified as a potent neurotoxin.[1][2][3] It is a metabolite of 1,2-diethylbenzene, a component of gasoline and other industrial solvents.[4][5] Exposure to 1,2-DAB can lead to significant neuropathological changes, including motor neuronal deficits and cognitive impairment. This guide delves into the intricate mechanisms through which 1,2-DAB exerts its neurotoxic effects, providing a foundation for future research and the development of potential therapeutic interventions.

Mechanisms of Neurotoxicity

The neurotoxicity of 1,2-DAB is multifactorial, involving a cascade of cellular and molecular events that ultimately lead to neuronal dysfunction and death. The primary mechanisms identified include protein modification, disruption of cellular energetics, impaired axonal transport, induction of oxidative stress, and neuroinflammation.

Protein Modification and Axonal Transport Defects

1,2-DAB, being a γ-diketone, can react with amino groups of proteins, particularly the ε-amino group of lysine residues, to form pyrrole adducts. This protein modification can alter the structure and function of critical neuronal proteins, including cytoskeletal components like neurofilaments and microtubules. This leads to the formation of neurofilament-filled axonal swellings, a hallmark of 1,2-DAB-induced axonopathy, and disrupts both anterograde and retrograde axonal transport. Studies have shown that 1,2-DAB inhibits the movement of mitochondria within axons in a dose-dependent manner.

Oxidative Stress and Mitochondrial Dysfunction

A significant body of evidence points to oxidative stress as a key mediator of 1,2-DAB-induced neurotoxicity. Exposure to 1,2-DAB leads to an increase in reactive oxygen species (ROS) production in various neural cell types, including neurons and endothelial cells. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contributes to mitochondrial dysfunction. 1,2-DAB has been shown to cause depletion of cellular ATP, which precedes cell damage in glial cells. The antioxidant N-acetylcysteine (NAC) has been shown to mitigate the cytotoxic effects of 1,2-DAB, further implicating oxidative stress in its mechanism of action.

Neuroinflammation

1,2-DAB is a potent inducer of neuroinflammation. It activates microglia, the resident immune cells of the central nervous system, leading to the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inflammatory response contributes to neuronal damage and has been linked to cognitive deficits observed after 1,2-DAB exposure.

Signaling Pathways Implicated in 1,2-DAB Neurotoxicity

Several key signaling pathways have been identified to play a crucial role in mediating the neurotoxic effects of 1,2-DAB.

TREM1 and TLR4 Signaling

The Triggering Receptor Expressed on Myeloid cells 1 (TREM1) and Toll-like Receptor 4 (TLR4) signaling pathways are significantly upregulated in response to 1,2-DAB. These pathways are central to the inflammatory response. Activation of TREM1 and TLR4 leads to the downstream activation of nuclear factor kappa B (NF-κB), a key transcription factor that orchestrates the expression of pro-inflammatory genes. This cascade results in the production of inflammatory mediators that contribute to neurotoxicity.

Caption: TREM1 and TLR4 signaling cascade activated by 1,2-DAB.

Prolactin Signaling Pathway

Recent studies have highlighted the involvement of the prolactin (PRL) signaling pathway in 1,2-DAB-induced memory deficits, particularly in aging models. In older animals, 1,2-DAB upregulates the PRL signaling pathway, which is associated with impaired learning and memory.

Caption: Upregulation of the Prolactin pathway by 1,2-DAB in aging.

Quantitative Data on Neurotoxicity

The following tables summarize the quantitative data from various studies on the neurotoxic effects of 1,2-DAB.

Table 1: In Vitro Studies

| Cell Line/Culture | Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 4 or 8 µM | Inhibition of cellular growth | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 16 or 32 µM | Apoptosis | |

| Human Neuroblastoma SH-SY5Y Cells | 4, 16, and 32 µM | Decreased cell viability, cell cycle arrest, apoptosis | |

| Neural Progenitor Cells (NPCs) | < 50 µM | Suppression of proliferation, increased ROS | |

| BV2 microglial cells | 1 or 5 µM | Activation of pro-inflammatory cytokines | |

| Spinal Cord Slices | 1, 2, 5, 10 mM | Concentration-dependent decrease of motor and cytoskeletal proteins |

Table 2: In Vivo Studies

| Animal Model | Dose | Duration | Effect | Reference |

| Male C57BL/6 mice | 1 or 5 mg/kg/day | 2 weeks | Impaired hippocampal neurogenesis, increased ROS | |

| Male SD rats (young and old) | 3 mg/kg/day (i.p.) | 1 week | Age-dependent neurotoxic effects, upregulation of inflammatory pathways in old rats | |

| Male mice | 1 or 5 mg/kg/day | - | Memory deficits, activation of pro-inflammatory cytokines | |

| Rats | 20 mg/kg/day (i.p.) | 5 days/week for 2 weeks | Differential effects on motor and cytoskeletal proteins in sciatic nerves and spinal cord |

Experimental Protocols

This section provides a summary of the methodologies used in key experiments investigating the neurotoxicity of 1,2-DAB.

In Vitro Cytotoxicity Assay

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of 1,2-DAB (e.g., 4, 16, and 32 µM) for a specified duration (e.g., 24 hours).

-

Cell Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Apoptosis Detection: Apoptosis can be assessed by methods like Hoechst staining to visualize nuclear morphology (condensation and fragmentation) or by flow cytometry using Annexin V/Propidium Iodide staining.

-

Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

In Vivo Neurotoxicity Assessment

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Administration: 1,2-DAB is typically dissolved in a suitable vehicle (e.g., saline with a small percentage of acetone) and administered via intraperitoneal (i.p.) injection.

-

Behavioral Testing: Cognitive functions, such as learning and memory, can be assessed using behavioral tests like the Morris water maze. Motor deficits can be evaluated by observing for limb weakness.

-

Histopathology and Immunohistochemistry: After the treatment period, animals are euthanized, and neural tissues (e.g., brain, spinal cord, sciatic nerves) are collected. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for pathological changes. Immunohistochemistry is used to detect specific protein markers, such as those for neuroinflammation (e.g., Iba1 for microglia) or cytoskeletal alterations.

-

Biochemical Analysis: Tissue homogenates can be used for various biochemical assays, including measurement of ROS, inflammatory cytokines (e.g., via ELISA), and protein levels (e.g., via Western blotting).

Axonal Transport Assay

-

Culture System: Retinal explant cultures grown in micro-patterned dishes can be used to study axonal transport.

-

Mitochondrial Labeling: Mitochondria within axons are labeled with a fluorescent marker (e.g., MitoTracker).

-

Time-Lapse Microscopy: The movement of labeled mitochondria along the axons is captured using time-lapse video microscopy.

-

Analysis: The velocity and distance of mitochondrial movement are quantified to assess the effects of 1,2-DAB on axonal transport.

Caption: General experimental workflow for studying 1,2-DAB neurotoxicity.

Conclusion and Future Directions

This compound is a significant neurotoxin that impacts the nervous system through a variety of mechanisms, including protein adduction, oxidative stress, and neuroinflammation. The activation of signaling pathways such as TREM1, TLR4/NF-κB, and prolactin signaling plays a critical role in its pathophysiology. This guide has provided a consolidated resource of the current knowledge, including quantitative data and experimental approaches.

Future research should focus on further elucidating the complex interplay between these different toxicological mechanisms. Identifying specific protein targets of 1,2-DAB and understanding the downstream consequences of their modification will be crucial. Moreover, exploring the potential of neuroprotective agents that can counteract the effects of 1,2-DAB, such as antioxidants and anti-inflammatory compounds, holds promise for developing therapeutic strategies to mitigate the neurological damage caused by this environmental and industrial toxin. The potential protective effects of compounds like silibinin and silymarin warrant further investigation. In-depth studies into the age-dependent sensitivity to 1,2-DAB are also essential for understanding the risks in vulnerable populations.

References

- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Environmental metabolite, this compound, produces cytotoxicity through ROS generation in HUVEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Age-Dependent Sensitivity to the Neurotoxic Environmental Metabolite, this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Shadow Metabolite: A Technical Guide to 1,2-Diacetylbenzene and Its Industrial Solvent Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diacetylbenzene (DAB), a reactive γ-diketone, has emerged as a significant metabolite of industrial solvents, primarily 1,2-diethylbenzene, a component of gasoline and other fuel products.[1][2][3] While the parent compounds may exhibit their own toxicological profiles, the biotransformation to this compound introduces a potent neurotoxicant capable of inducing peripheral and central neuropathies.[1][4] This technical guide provides a comprehensive overview of this compound as a metabolite, detailing its toxicological effects, metabolic pathways, and the analytical methodologies for its detection. Special emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of key cellular signaling pathways affected by this compound. This document is intended to serve as a critical resource for researchers in toxicology, pharmacology, and drug development investigating the health impacts of industrial solvent exposure.

Introduction

Industrial solvents are ubiquitous in modern society, with widespread use in manufacturing, automotive, and chemical industries. Among these, aromatic hydrocarbons like 1,2-diethylbenzene are of particular concern due to their potential for human exposure and subsequent metabolic activation into toxic compounds. This compound is a key neurotoxic metabolite that can cross the blood-brain barrier and exert its effects on the nervous system. Its toxicity is linked to its ability to react with proteins, generate oxidative stress, and trigger inflammatory responses within neural tissues. Understanding the formation of this compound from its parent solvents and its mechanisms of toxicity is crucial for risk assessment and the development of potential therapeutic interventions.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various in vivo and in vitro studies on the toxicity of this compound.

Table 1: In Vivo Toxicity of this compound

| Species | Route of Administration | Dose | Duration | Observed Effects | Reference |

| Rat | Intraperitoneal | 10 mg/kg/day | 11 weeks (4 days/week) | Time-dependent decrease in sensory and motor conduction velocities. | |

| Rat | Intraperitoneal | 20 mg/kg/day | 6 weeks (4 days/week) | Dose- and time-dependent decrease in sensory and motor conduction velocities. | |

| Rat | Intraperitoneal | 3 mg/kg/day | 1 week | Upregulation of inflammatory pathways in the hippocampus of old rats. | |

| Mouse | Intraperitoneal | 1 mg/kg/day | 2 weeks | Suppressed neural progenitor cell proliferation in the hippocampus. | |

| Mouse | Intraperitoneal | 5 mg/kg/day | 2 weeks | Suppressed neural progenitor cell proliferation and increased oxidative stress in the hippocampus. |

Table 2: In Vitro Toxicity of this compound

| Cell Line | Concentration | Duration | Observed Effects | Reference |

| Human Neuroblastoma (SH-SY5Y) | 4, 16, 32 µM | Not specified | Disrupted cytoskeletal integrity, decreased cell viability, induced G1 phase cell cycle arrest and apoptosis. | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 4, 8 µM | Not specified | Inhibition of cellular growth. | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 16, 32 µM | Not specified | Induction of apoptosis and increased intracellular reactive oxygen species (ROS). | |

| Neural Progenitor Cells (NPC) | < 50 µM | Not specified | Suppressed proliferation and increased ROS production. |

Metabolic Pathways

This compound is primarily formed from the metabolism of 1,2-diethylbenzene. This biotransformation occurs mainly in the liver and involves the cytochrome P450 (CYP) enzyme system.

The initial step is the hydroxylation of one of the ethyl side chains of 1,2-diethylbenzene to form 1-(2'-ethylphenyl)ethanol. This intermediate is then further oxidized to yield this compound. While multiple CYP isoforms may be involved, studies on the structurally similar ethylbenzene suggest that CYP2E1 is a major enzyme in the initial hydroxylation step. An in silico study also suggests the involvement of CYP1A2 in the metabolism of this compound itself.

Metabolism of 1,2-Diethylbenzene to this compound.

Mechanisms of Toxicity: Signaling Pathways

The neurotoxicity of this compound is attributed to its ability to induce oxidative stress and neuroinflammation.

Oxidative Stress

This compound has been shown to increase the production of reactive oxygen species (ROS) in neural cells. This leads to oxidative damage to cellular components. The cellular defense against oxidative stress involves the activation of the Nrf2-ARE pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

This compound-induced Oxidative Stress and the Nrf2-ARE Pathway.

Neuroinflammation

This compound exposure has been linked to the upregulation of inflammatory pathways, particularly in aging models. The Triggering Receptor Expressed on Myeloid cells 1 (TREM1) signaling pathway is implicated in this process. Activation of TREM1 can lead to the activation of the transcription factor NF-κB, a key regulator of inflammation, through a SYK-dependent mechanism. This results in the production of pro-inflammatory cytokines.

TREM1-Mediated Neuroinflammation Induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Animal Study: Intraperitoneal Administration and Tissue Collection

This protocol is based on the methodology described by Hoang et al. (2021).

-

Animal Model: Male Sprague-Dawley rats (6-month-old 'young' and 20-month-old 'old').

-

Acclimatization: Animals are acclimatized for one week prior to the experiment.

-

Housing: Maintained at 23-25°C and 45-55% humidity with a 12-hour light/dark cycle. Food and water are provided ad libitum.

-

Grouping: Rats are randomly assigned to a control group and a this compound-treated group (n=3 per group).

-

Compound Preparation: this compound is dissolved in saline.

-

Administration:

-

The treated group receives 3 mg/kg/day of this compound via intraperitoneal (i.p.) injection for one week.

-

The control group receives an equivalent volume of saline via i.p. injection.

-

-

Tissue Collection:

-

After the treatment period, rats are sacrificed by decapitation.

-

The hippocampus is rapidly dissected from the brain.

-

The tissue is immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis.

-

Workflow for In Vivo Administration of this compound.

RNA Isolation and Quantitative RT-PCR from Rat Hippocampus

This protocol is adapted from the methodology described by Hoang et al. (2021).

-

Homogenization: Homogenize hippocampal tissue (50 mg) in 1 mL of TRIzol reagent.

-

Phase Separation:

-

Incubate the homogenate for 5 minutes at room temperature.

-

Add 0.2 mL of chloroform, incubate for 2 minutes at room temperature.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

RNA Precipitation:

-

Transfer the aqueous phase to a new tube.

-

Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol reagent used.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

RNA Wash and Resuspension:

-

Discard the supernatant and wash the RNA pellet with 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Quantitative RT-PCR:

-

Perform real-time PCR using a suitable SYBR Green supermix.

-

Use specific primers for the genes of interest.

-

A typical thermal cycling protocol is: 95°C for 10 min, followed by 44 cycles of 94°C for 20 s, 60°C for 20 s, and 72°C for 20 s.

-

Analyze the data using the software provided with the real-time PCR system.

-

Analytical Methods: General Approach for Biological Samples

Sample Preparation (Urine):

-

Urine samples can be subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to deconjugate metabolites.

-

Extraction of the analytes can be performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Sample Preparation (Brain Tissue):

-

Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline or an acidic solution like perchloric acid).

-

Proteins are precipitated using an organic solvent (e.g., methanol or acetonitrile).

-

The sample is centrifuged, and the supernatant is collected for analysis.

Chromatographic Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve chromatographic properties.

-

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS/MS): This method is also highly effective, particularly for less volatile metabolites, and offers high sensitivity and selectivity.

Conclusion

This compound is a neurotoxic metabolite of significant concern due to its formation from common industrial solvents. Its toxicity is mediated through the induction of oxidative stress and neuroinflammation, with the TREM1 signaling pathway being a key player in the latter. This technical guide has provided a consolidated resource of quantitative toxicological data, detailed experimental protocols, and an overview of the metabolic and signaling pathways involved. Further research is warranted to establish definitive toxicological reference values (e.g., LD50, NOAEL, LOAEL) for this compound and to develop and validate specific and sensitive analytical methods for its routine biomonitoring. A deeper understanding of the mechanisms of this compound toxicity will be instrumental in developing strategies to mitigate the health risks associated with exposure to its parent industrial solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicokinetics of 1,2-diethylbenzene in male Sprague-Dawley rats-part 1: excretion and metabolism of [(14)C]1,2-diethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of 1,2-Diacetylbenzene Induced Neurotoxicity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,2-Diacetylbenzene (1,2-DAB), a neurotoxic metabolite of the industrial solvent 1,2-diethylbenzene, poses a significant environmental and occupational health risk. Exposure to 1,2-DAB is linked to central and peripheral neuropathies characterized by motor and cognitive impairments. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 1,2-DAB-induced neurotoxicity. The core mechanisms identified include the induction of oxidative stress, mitochondrial dysfunction, covalent modification and aggregation of crucial neuronal proteins, disruption of axonal transport, and the activation of neuroinflammatory pathways. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

This compound (1,2-DAB) is a reactive γ-diketone formed through the metabolism of 1,2-diethylbenzene, a component of gasoline and other industrial solvents.[1][2] Its ability to cross the blood-brain barrier allows it to directly impact the central and peripheral nervous systems.[1] The neurotoxicity of 1,2-DAB is characterized by proximal axonopathy, featuring neurofilament-filled axonal swellings, which bear resemblance to the pathological hallmarks of some neurodegenerative diseases.[1][3] This guide will dissect the multifaceted mechanisms of 1,2-DAB neurotoxicity, providing a foundational resource for researchers in toxicology, neuroscience, and drug discovery.

Core Mechanisms of 1,2-DAB Neurotoxicity

The neurotoxic effects of 1,2-DAB are not attributed to a single mode of action but rather a cascade of interconnected cellular and molecular events.

Oxidative Stress

A primary and well-documented mechanism of 1,2-DAB toxicity is the induction of oxidative stress. 1,2-DAB treatment leads to a significant increase in the production of reactive oxygen species (ROS) in a dose-dependent manner in various neural cell types, including human neuroblastoma SH-SY5Y cells and primary neural progenitor cells. This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and nucleic acids, ultimately compromising cell viability and function. Pre-treatment with antioxidants such as N-acetylcysteine (NAC) or glutathione (GSH) has been shown to effectively block 1,2-DAB-mediated cytotoxicity, underscoring the central role of oxidative stress in its pathogenic mechanism.

Mitochondrial Dysfunction

Mitochondria are key targets of 1,2-DAB. The compound induces mitochondrial dysfunction, characterized by a depletion of cellular ATP, which precedes overt cell damage in glial cells. This energy deficit can impair numerous vital cellular processes, including axonal transport. Furthermore, 1,2-DAB has been shown to inhibit the movement of mitochondria within axons in a dose-dependent manner, further compromising neuronal function. The interplay between mitochondrial dysfunction and oxidative stress likely creates a vicious cycle, where damaged mitochondria produce more ROS, which in turn inflicts further damage on the mitochondria.

Protein Modification and Aggregation

As a γ-diketone, 1,2-DAB readily reacts with the ε-amino groups of lysine residues on proteins, forming pyrrole adducts. This covalent modification can lead to protein cross-linking and aggregation. Neurofilament proteins, particularly the lysine-rich heavy (NF-H) and medium (NF-M) subunits, are primary targets of 1,2-DAB, which is consistent with the observed accumulation of neurofilaments in axonal swellings. This mechanism is analogous to the neurotoxicity induced by other γ-diketones like 2,5-hexanedione. In addition to neurofilaments, 1,2-DAB also modifies other critical proteins such as protein disulfide isomerase, which is involved in protein folding, and gelsolin, an actin-capping and -severing protein.

Disruption of Axonal Transport

The structural integrity of the axonal cytoskeleton is paramount for efficient axonal transport. 1,2-DAB disrupts this intricate system by modifying key cytoskeletal components, including microtubules and neurofilaments. Furthermore, motor proteins such as kinesin and dynein, which are responsible for anterograde and retrograde transport, respectively, are also affected by 1,2-DAB. This disruption of axonal transport leads to the accumulation of cargo, including neurofilaments, in the proximal axon, resulting in the characteristic axonal swellings and contributing to the observed axonopathy.

Neuroinflammation

1,2-DAB is a potent activator of neuroinflammatory processes. It has been shown to activate microglia, the resident immune cells of the central nervous system. This activation leads to the production and release of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. Studies have identified the involvement of specific inflammatory signaling pathways, including the TREM1 (Triggering Receptor Expressed on Myeloid cells 1) and Toll-like receptor 4 (TLR4) pathways. In aged rats, 1,2-DAB exposure leads to an upregulation of the TREM1 signaling pathway, which is also implicated in Alzheimer's disease. The TLR4/NF-κB pathway is another key inflammatory cascade activated by 1,2-DAB.

Key Signaling Pathways in 1,2-DAB Neurotoxicity

Several interconnected signaling pathways are dysregulated following exposure to 1,2-DAB.

GSK-3β and Tau Hyperphosphorylation

1,2-DAB-induced oxidative stress leads to the activation of glycogen synthase kinase-3β (GSK-3β). Activated GSK-3β, in turn, promotes the hyperphosphorylation of the microtubule-associated protein tau. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease. This pathway directly links oxidative stress to cytoskeletal disruption and cognitive impairment observed in animal models of 1,2-DAB toxicity.

TREM1 and TLR4 Inflammatory Signaling

As mentioned, 1,2-DAB activates the TREM1 and TLR4 signaling pathways, particularly in the context of aging. Activation of TREM1, in conjunction with TLR4, amplifies the inflammatory response, leading to the activation of the NLRP3 inflammasome and subsequent production of pro-inflammatory cytokines like IL-1β via caspase-1 activation. This sustained neuroinflammatory state contributes significantly to neuronal damage and cognitive deficits.

Quantitative Data Summary